Cas no 32431-79-1 (2-chloro-3-fluorothiophene)

2-chloro-3-fluorothiophene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-fluorothiophene
- 32431-79-1
- SCHEMBL13633759
- Thiophene, 2-chloro-3-fluoro-
- EN300-19582114
-
- インチ: 1S/C4H2ClFS/c5-4-3(6)1-2-7-4/h1-2H
- InChIKey: YPKKBRKJRSIFBU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CS1)F
計算された属性
- せいみつぶんしりょう: 135.9549771g/mol
- どういたいしつりょう: 135.9549771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 68.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 28.2Ų
2-chloro-3-fluorothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19582114-5.0g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 5g |
$4349.0 | 2023-05-31 | |
Enamine | EN300-19582114-0.1g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 0.1g |
$518.0 | 2023-09-17 | |
Enamine | EN300-19582114-10.0g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 10g |
$6450.0 | 2023-05-31 | |
Enamine | EN300-19582114-1.0g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 1g |
$1500.0 | 2023-05-31 | |
Enamine | EN300-19582114-0.05g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 0.05g |
$347.0 | 2023-09-17 | |
Enamine | EN300-19582114-1g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 1g |
$1500.0 | 2023-09-17 | |
Enamine | EN300-19582114-5g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 5g |
$4349.0 | 2023-09-17 | |
Enamine | EN300-19582114-10g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 10g |
$6450.0 | 2023-09-17 | |
1PlusChem | 1P028ZDK-250mg |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 250mg |
$981.00 | 2024-05-05 | |
1PlusChem | 1P028ZDK-1g |
2-chloro-3-fluorothiophene |
32431-79-1 | 95% | 1g |
$1916.00 | 2024-05-05 |
2-chloro-3-fluorothiophene 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2-chloro-3-fluorothiopheneに関する追加情報
2-Chloro-3-Fluorothiophene: A Comprehensive Overview
2-Chloro-3-fluorothiophene, also known by its CAS registry number CAS No. 32431-79-1, is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic compounds consisting of four carbon atoms and one sulfur atom, and they have gained significant attention in various fields due to their unique electronic properties and structural versatility. The presence of chlorine and fluorine substituents in 2-chloro-3-fluorothiophene further enhances its chemical reactivity and functional diversity, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2-chloro-3-fluorothiophene typically involves multi-step processes, often starting from thiophene precursors. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of this compound, leveraging the ability of microwaves to enhance reaction rates while minimizing side reactions. Such innovations not only contribute to the efficiency of production but also align with the growing demand for sustainable chemical processes.
In terms of physical properties, 2-chloro-3-fluorothiophene exhibits a melting point of approximately 85°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, which facilitates its handling in various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its conjugated π-system, which is characteristic of thiophene derivatives.
The electronic properties of 2-chloro-3-fluorothiophene make it an attractive candidate for applications in organic electronics. Recent studies have demonstrated its potential as a building block in the synthesis of conjugated polymers for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The chlorine and fluorine substituents introduce electron-withdrawing effects, which can modulate the electronic characteristics of the material, thereby enhancing its performance in these devices.
Beyond electronics, 2-chloro-3-fluorothiophene has also found applications in medicinal chemistry. Its ability to act as a bioisostere for other heterocyclic systems has led to its exploration as a potential lead compound in drug discovery programs targeting various therapeutic areas, including cancer and inflammation. Researchers have reported that derivatives of this compound exhibit promising anti-proliferative activity against certain cancer cell lines, suggesting its potential as a scaffold for developing novel therapeutic agents.
In recent years, there has been increasing interest in understanding the environmental fate and toxicity of 2-chloro-3-fluorothiophene. Studies conducted under environmentally relevant conditions have shown that the compound undergoes slow degradation under UV light or microbial action, raising concerns about its persistence in aquatic systems. However, further research is needed to fully assess its ecological impact and develop strategies for safe handling and disposal.
In conclusion, 2-chloro-3-fluorothiophene, with its unique combination of chemical properties and functional groups, continues to be a subject of intense research across multiple disciplines. From materials science to pharmacology, this compound offers a wide range of opportunities for innovation while presenting challenges related to its environmental impact. As research progresses, it is anticipated that new applications will emerge, solidifying its role as an important building block in modern chemistry.
32431-79-1 (2-chloro-3-fluorothiophene) 関連製品
- 428476-80-6(3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde)
- 2387595-88-0(7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-)
- 2580092-35-7(rac-(3R,3aR,6aS)-3-amino-hexahydro-2H-1lambda6-thieno2,3-cpyrrole-1,1-dione)
- 1706454-26-3(ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine)
- 2229619-32-1(3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid)
- 2228512-13-6(1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol)
- 1806822-94-5(2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde)
- 959290-86-9(2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)
- 345366-87-2(N-cyclopropyl-N'-(2-methoxyphenyl)ethanediamide)
- 926018-57-7(Haegtftsdvssyle)




